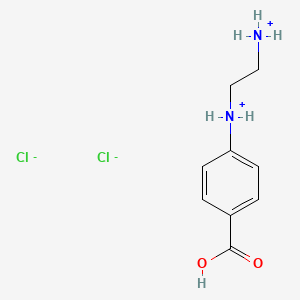
(3,5-difluoro-4-hydroxyphenyl)azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-difluoro-4-hydroxyphenyl)azanium;chloride is a chemical compound with a unique structure and diverse applications in various fields of scientific research It is known for its significant biological activity and potential therapeutic uses
Vorbereitungsmethoden
The synthesis of (3,5-difluoro-4-hydroxyphenyl)azanium;chloride involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of this compound involves a series of condensation reactions. These reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Intermediate Steps: The intermediate steps involve the introduction of various functional groups to the core structure. This is achieved through substitution reactions, where specific reagents are used to replace existing groups with new ones.
Final Purification: The final purification of this compound is done using techniques such as crystallization and chromatography. These methods help in isolating the pure compound from any impurities that may have formed during the synthesis.
In industrial production, the synthesis of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the quality of the final product.
Analyse Chemischer Reaktionen
(3,5-difluoro-4-hydroxyphenyl)azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives with altered functional groups.
Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(3,5-difluoro-4-hydroxyphenyl)azanium;chloride has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.
Biology: In biological research, this compound is studied for its potential therapeutic effects. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a potential candidate for developing new medications.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3,5-difluoro-4-hydroxyphenyl)azanium;chloride involves its interaction with specific molecular targets within cells. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: this compound inhibits certain enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to changes in cellular processes and functions.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting how cells respond to external stimuli. This can result in altered cellular behavior and function.
Gene Expression: this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the production of specific proteins within cells.
Vergleich Mit ähnlichen Verbindungen
(3,5-difluoro-4-hydroxyphenyl)azanium;chloride can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
CID 2632: This compound shares a similar core structure with this compound but has different functional groups. It is used in similar applications but has distinct chemical properties.
CID 6540461: Another compound with a similar structure, CID 6540461, is used in biological research for its enzyme inhibitory effects. It differs from this compound in its specific molecular targets.
CID 5362065: This compound is used in industrial applications for its unique chemical properties. It has a similar structure to this compound but is used in different manufacturing processes.
Eigenschaften
IUPAC Name |
(3,5-difluoro-4-hydroxyphenyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-4-1-3(9)2-5(8)6(4)10;/h1-2,10H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPHUCZMDAKFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220353-22-0 |
Source


|
| Record name | Phenol, 4-amino-2,6-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220353-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7853412.png)


![5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7853442.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine](/img/structure/B7853450.png)
![4-Aminophenylboronic acid pinacol ester[214360-73-3]](/img/structure/B7853457.png)
![Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate](/img/structure/B7853479.png)
![1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride](/img/structure/B7853484.png)
![5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B7853488.png)
![5,7-dichloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7853496.png)
